molecular formula C20H21N3O3 B4489432 3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole

3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole

Cat. No.: B4489432
M. Wt: 351.4 g/mol
InChI Key: NREJOXLGJRNONH-UHFFFAOYSA-N
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Description

3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole is a complex organic compound that belongs to the oxazole family. Oxazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of 3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole typically involves several steps:

Industrial production methods often utilize these synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole undergoes various chemical reactions:

Common reagents include dimethylformamide for formylation and various catalysts for Diels–Alder reactions. Major products include formyloxazole and pyridoxine precursors .

Mechanism of Action

The mechanism of action of 3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting various biochemical pathways. The exact molecular targets depend on the specific application, such as inhibiting tyrosine kinases in cancer treatment .

Comparison with Similar Compounds

Similar compounds include other oxazole derivatives like:

Compared to these compounds, 3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole is unique due to its specific structural features and potential for diverse applications in medicinal chemistry.

Properties

IUPAC Name

(3-phenyl-1,2-oxazol-5-yl)-[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13(2)18-12-16(22-25-18)17-9-6-10-23(17)20(24)19-11-15(21-26-19)14-7-4-3-5-8-14/h3-5,7-8,11-13,17H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREJOXLGJRNONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C2CCCN2C(=O)C3=CC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole
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3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole
Reactant of Route 3
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3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole
Reactant of Route 4
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3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole
Reactant of Route 5
3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole
Reactant of Route 6
3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole

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